molecular formula C17H20ClN3O B513546 4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone CAS No. 325732-95-4

4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B513546
CAS No.: 325732-95-4
M. Wt: 317.8g/mol
InChI Key: HWGHTXZWNJERJP-UHFFFAOYSA-N
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Description

4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group, a chloro group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .

Scientific Research Applications

4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group, phenyl ring, and piperidine moiety makes it a versatile compound for various applications .

Properties

CAS No.

325732-95-4

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8g/mol

IUPAC Name

4-chloro-5-(3,5-dimethylpiperidin-1-yl)-2-phenylpyridazin-3-one

InChI

InChI=1S/C17H20ClN3O/c1-12-8-13(2)11-20(10-12)15-9-19-21(17(22)16(15)18)14-6-4-3-5-7-14/h3-7,9,12-13H,8,10-11H2,1-2H3

InChI Key

HWGHTXZWNJERJP-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C

Origin of Product

United States

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